molecular formula C11H18N2O2S B2844937 Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate CAS No. 2248268-41-7

Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B2844937
CAS No.: 2248268-41-7
M. Wt: 242.34
InChI Key: NIQVWBITZNWOTK-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The aminomethyl group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
  • Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate

Uniqueness

Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl ester group and the aminomethyl group further enhances its versatility in various applications.

Properties

IUPAC Name

tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7-8(16-9(6-12)13-7)5-10(14)15-11(2,3)4/h5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQVWBITZNWOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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